molecular formula C19H20N4O4S B2615727 1-(1,3-benzoxazol-2-yl)-N-(3-methanesulfonamidophenyl)pyrrolidine-2-carboxamide CAS No. 2097865-87-5

1-(1,3-benzoxazol-2-yl)-N-(3-methanesulfonamidophenyl)pyrrolidine-2-carboxamide

Numéro de catalogue: B2615727
Numéro CAS: 2097865-87-5
Poids moléculaire: 400.45
Clé InChI: SCCXBSVKHKOTKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,3-benzoxazol-2-yl)-N-(3-methanesulfonamidophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(1,3-benzoxazol-2-yl)-N-(3-methanesulfonamidophenyl)pyrrolidine-2-carboxamide is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties as documented in various studies.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzoxazole moiety, a pyrrolidine ring, and a methanesulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole exhibit significant antimicrobial properties. A study on related compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were assessed using standard bacterial strains such as Bacillus subtilis and Escherichia coli.

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
H-Box[(2-OMe)Ph]-OMe32>128
H-Box(2Q)-OMe16>128
H-Box[3,4,5-(OMe)3Ph]-OMe8>128
H-Box[2,4,5-(OMe)3Ph]-OMe>128>128

The above table illustrates that certain derivatives showed notable antibacterial activity, particularly against Bacillus subtilis, while exhibiting limited activity against E. coli .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. In particular, the compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes has been highlighted as a mechanism for anticancer activity. A study focusing on similar compounds reported IC50 values for PARP inhibition as low as 4 nM, suggesting potent activity comparable to established PARP inhibitors like veliparib .

Case Study: PARP Inhibition

In a comparative study involving various benzoxazole derivatives:

  • Compounds exhibited varying cytotoxicities across different cancer cell lines.
  • Notably, some derivatives demonstrated enhanced efficacy against breast cancer cell lines (MDA-MB-436) with IC50 values around 17.4 µM .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, the compound's potential as an enzyme inhibitor has been investigated. The presence of the methanesulfonamide group is hypothesized to enhance binding affinity to target enzymes due to its electronic properties.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeIC50 (µM)
PARP-1Competitive4
PARP-2Competitive4
Other KinasesNon-competitive>10

This table summarizes findings from studies indicating that while the compound shows strong inhibition against PARP enzymes, its activity against other kinases appears less potent .

Propriétés

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[3-(methanesulfonamido)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-28(25,26)22-14-7-4-6-13(12-14)20-18(24)16-9-5-11-23(16)19-21-15-8-2-3-10-17(15)27-19/h2-4,6-8,10,12,16,22H,5,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXBSVKHKOTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.